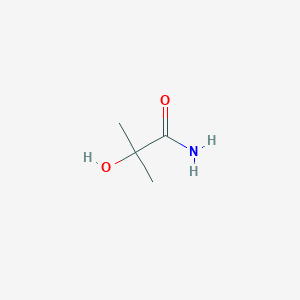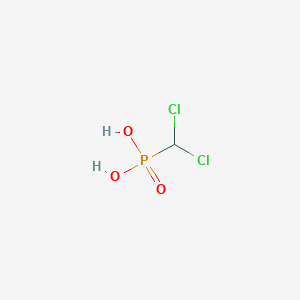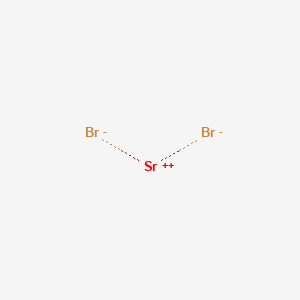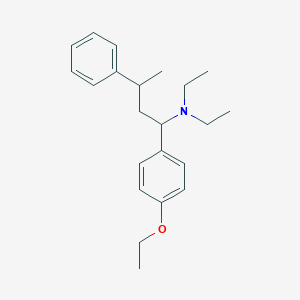
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine, also known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive drug that has been shown to have anxiolytic, hypnotic, and anticonvulsant properties. Etizolam has been used in the treatment of anxiety disorders, insomnia, and epilepsy. In
Wirkmechanismus
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and anxiolytic effects.
Biochemische Und Physiologische Effekte
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models. In humans, it has been used to treat anxiety disorders, insomnia, and epilepsy. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been shown to have muscle relaxant and amnesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine in lab experiments include its well-established pharmacological profile, its ability to produce anxiolytic and hypnotic effects, and its relatively low toxicity. However, its use is limited by its short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
Future research on 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine could focus on its potential use in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further studies could investigate the long-term effects of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine use and its potential for abuse and addiction. Finally, research could explore the development of new analogues of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine with improved pharmacological properties.
In conclusion, 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is a psychoactive drug that has been extensively studied in scientific research. Its anxiolytic, hypnotic, and anticonvulsant properties make it a valuable tool in the study of neurological disorders. However, its use is limited by its short half-life, and further research is needed to explore its potential for the treatment of other disorders and the development of new analogues.
Synthesemethoden
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is synthesized using a multi-step process that involves the reaction of 2-ethylamino-2-phenylbutane with para-ethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified and crystallized to obtain pure 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine.
Wissenschaftliche Forschungsanwendungen
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been extensively studied in scientific research, particularly in the field of psychopharmacology. It has been used in animal models to investigate its anxiolytic, hypnotic, and anticonvulsant properties. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been used in human studies to evaluate its efficacy in the treatment of anxiety disorders, insomnia, and epilepsy.
Eigenschaften
CAS-Nummer |
13988-32-4 |
|---|---|
Produktname |
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine |
Molekularformel |
C22H31NO |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-N,N-diethyl-3-phenylbutan-1-amine |
InChI |
InChI=1S/C22H31NO/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3/h8-16,18,22H,5-7,17H2,1-4H3 |
InChI-Schlüssel |
FCLYRXWNSYOOPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Kanonische SMILES |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Andere CAS-Nummern |
13988-32-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




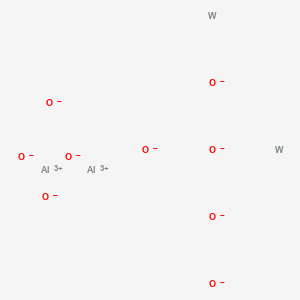
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
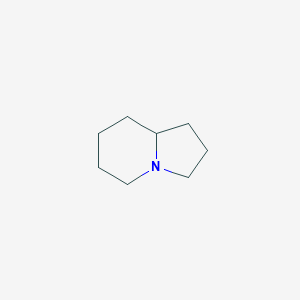
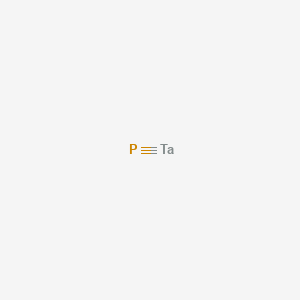
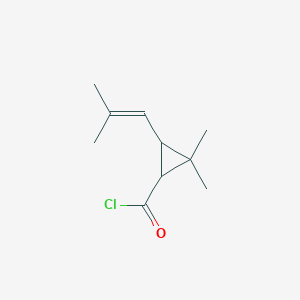
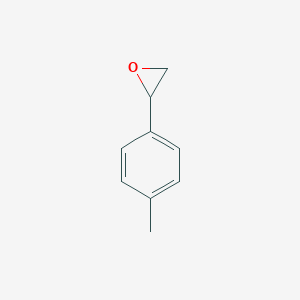
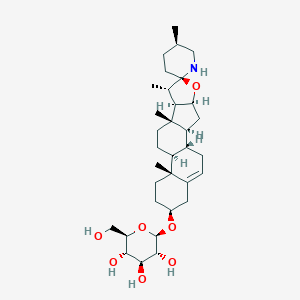
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
